molecular formula C13H13FOS B7877757 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7877757
M. Wt: 236.31 g/mol
InChI Key: BFOFCVINBKNDAL-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol is an organic compound that features a fluorinated phenyl ring and a thienyl group connected via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)ketone.

    Reduction: Formation of 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The fluorine atom and thienyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-6-methylphenyl-(2-thienyl)methanol
  • 3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol
  • 3-Fluoro-6-methylphenyl-(5-methyl-2-pyridyl)methanol

Uniqueness

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both a fluorinated phenyl ring and a thienyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its structural features also influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FOS/c1-8-3-5-10(14)7-11(8)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOFCVINBKNDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2=CC=C(S2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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